

Introduction: Unveiling a Versatile Scaffold for Chemical Innovation

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Compound of Interest

Compound Name: *5-Amino-2-hydroxy-N,N-dimethylbenzamide*

CAS No.: 862853-55-2

Cat. No.: B1522506

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In the landscape of modern chemical synthesis, the strategic value of a molecule is often defined by its versatility and potential as a building block for more complex structures. **5-Amino-2-hydroxy-N,N-dimethylbenzamide**, identified by the CAS Number 862853-55-2, is a compound that epitomizes this principle.^[1] Its structure, featuring a trifunctional aromatic ring with amino, hydroxyl, and N,N-dimethylcarboxamide groups, offers multiple reactive sites for chemical modification. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its potential applications, designed for researchers and professionals in drug development and chemical research.

Part 1: Core Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development.

Structural and Molecular Data

5-Amino-2-hydroxy-N,N-dimethylbenzamide possesses a unique arrangement of functional groups that dictates its chemical behavior and synthetic potential.

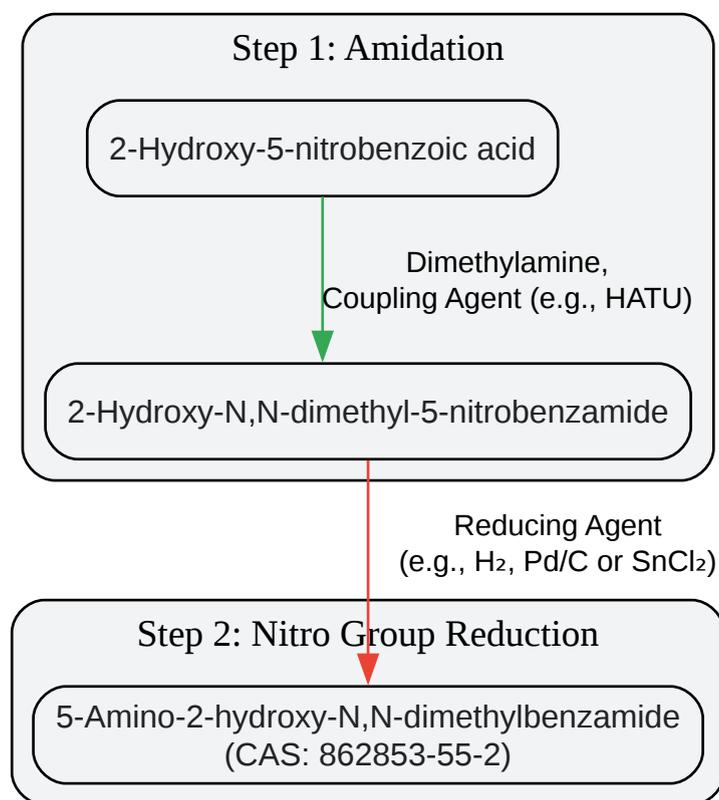
Property	Value	Source
CAS Number	862853-55-2	[1]
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂	[1]
Molecular Weight	180.21 g/mol	Calculated
InChI Key	IDCKXADBLINSNG- UHFFFAOYSA-N	[1]
Physical Form	Solid	[1]
Purity	Typically ≥95%	[1]
Storage Temperature	Room Temperature	[1]

Part 2: Synthesis and Characterization: A Self-Validating Workflow

The synthesis of substituted benzamides can be approached through various pathways. While specific literature for the direct synthesis of **5-Amino-2-hydroxy-N,N-dimethylbenzamide** is not extensively published, a robust and logical pathway can be designed based on established organic chemistry principles and synthesis routes for analogous compounds.[2][3][4] The proposed multi-step synthesis starting from 2-hydroxy-5-nitrobenzoic acid is outlined below. This approach is selected for its high-yielding steps and the commercial availability of the starting material.

Proposed Synthetic Pathway

The synthesis is a two-step process involving an initial amidation of the carboxylic acid followed by the reduction of the nitro group. This sequence is strategically chosen because the amide coupling is typically robust, and the subsequent reduction of the nitro group to an amine is a well-established and high-yielding transformation.



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Caption: Proposed two-step synthesis of **5-Amino-2-hydroxy-N,N-dimethylbenzamide**.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-N,N-dimethyl-5-nitrobenzamide

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-hydroxy-5-nitrobenzoic acid (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
- **Amide Coupling:** Add a peptide coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.5 equivalents). Stir the mixture for 10-15 minutes to activate the carboxylic acid.
- **Amine Addition:** Add a solution of dimethylamine (2M in THF, 1.5 equivalents) dropwise to the reaction mixture at 0 °C.

- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up and Isolation:** Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Causality Insight: The use of HATU as a coupling agent is crucial for efficiently forming the amide bond while minimizing side reactions, a common challenge with phenolic acids.

Step 2: Synthesis of **5-Amino-2-hydroxy-N,N-dimethylbenzamide**

- **Reaction Setup:** Dissolve the 2-hydroxy-N,N-dimethyl-5-nitrobenzamide intermediate (1 equivalent) in a solvent such as methanol or ethyl acetate.
- **Catalytic Hydrogenation:** Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).
- **Reduction:** Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
- **Reaction Progression:** Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
- **Work-up and Isolation:** Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the final product, **5-Amino-2-hydroxy-N,N-dimethylbenzamide**.

Self-Validation: The identity and purity of the final product must be confirmed through rigorous spectroscopic analysis. Expected data includes:

- **¹H NMR:** Appearance of a new broad singlet corresponding to the -NH₂ protons and a characteristic upfield shift of the aromatic protons.

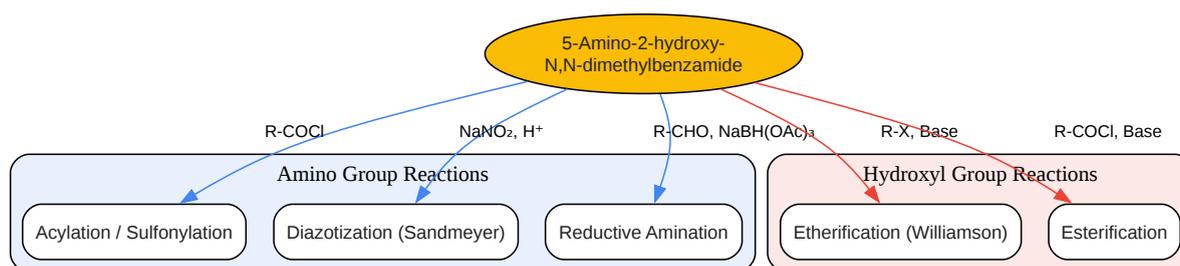
- Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the product ($C_9H_{12}N_2O_2$).
- IR Spectroscopy: Appearance of N-H stretching bands for the primary amine.

Part 3: Applications in Research and Drug Development

The true utility of **5-Amino-2-hydroxy-N,N-dimethylbenzamide** lies in its potential as a versatile intermediate. Its trifunctional nature allows for selective chemical modifications, making it a valuable starting point for creating libraries of novel compounds.

Role as a Versatile Chemical Intermediate

The amino, hydroxyl, and amide functionalities can be selectively targeted to build molecular complexity. For instance, the amine can undergo diazotization followed by Sandmeyer reactions, acylation, or reductive amination. The hydroxyl group can be alkylated or acylated. This versatility is highly valuable in medicinal chemistry and materials science.



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Caption: Reactivity map of **5-Amino-2-hydroxy-N,N-dimethylbenzamide**.

Scaffold for Drug Discovery and Agrochemicals

Substituted benzamides are a well-established class of compounds with a broad range of biological activities. They are key components in numerous pharmaceuticals and agrochemicals. For instance, related structures like 2-amino-5-chloro-N,N-dimethylbenzamide serve as crucial precursors in the synthesis of novel insecticides.[3] The structural motifs present in **5-Amino-2-hydroxy-N,N-dimethylbenzamide** make it an attractive candidate for:

- **Fragment-Based Drug Discovery:** As a fragment for screening against various biological targets.
- **Lead Optimization:** As a scaffold to be elaborated upon to improve the potency and pharmacokinetic properties of a lead compound.
- **Synthesis of Heterocycles:** The ortho-amino phenol moiety is a classic precursor for the synthesis of benzoxazoles, a privileged scaffold in medicinal chemistry.

Part 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are paramount. While a specific Material Safety Data Sheet (MSDS) for **5-Amino-2-hydroxy-N,N-dimethylbenzamide** is not widely available, general precautions for related aromatic amines and benzamides should be strictly followed.[5][6][7]

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][6] Avoid contact with skin and eyes.[7]
- **Storage:** Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

Trustworthiness in Practice: Before any experimental work, a comprehensive, substance-specific risk assessment should be conducted by consulting available safety data and considering the specific experimental conditions.

Conclusion

5-Amino-2-hydroxy-N,N-dimethylbenzamide (CAS: 862853-55-2) represents a valuable tool for the research and development community. Its trifunctional nature provides a platform for diverse chemical transformations, making it an ideal intermediate for the synthesis of novel compounds in the pharmaceutical, agrochemical, and material science sectors. The synthetic protocols and application insights provided in this guide serve as a foundational resource for scientists looking to leverage the potential of this versatile molecule.

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